C.I.Sulphur Brown 6
CAS No.: 1327-25-9
Cat. No.: VC0223913
Molecular Formula: C6H12B2O6
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1327-25-9 |
---|---|
Molecular Formula | C6H12B2O6 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Classification
C.I.Sulphur Brown 6 is identified within the Color Index nomenclature system as C.I.53335, representing its standardized international classification. The compound is registered with CAS Registry Number 1327-25-9, which serves as its unique chemical identifier in global chemical databases and regulatory frameworks . This classification distinguishes it from other similar sulphur dyes such as C.I.Sulphur Red 6 (C.I.53720, CAS 1327-85-1), which despite sharing similar application profiles, possesses distinct chemical compositions and properties.
Sulphur dyes as a category are characterized by their manufacturing process involving sulphur or sulphide treatments of various organic precursors. The resulting chromophoric structures typically contain polysulfide linkages that contribute to their coloring properties and chemical behavior in different media.
Physical and Chemical Properties
C.I.Sulphur Brown 6 presents as a brown powder with distinctive solubility characteristics that influence its industrial applications. The compound demonstrates partial water solubility, which is typical of many sulphur dyes that require additional processing to achieve complete dissolution in aqueous media .
Solubility and Solution Behavior
The compound exhibits variable behavior in different chemical environments, which is significant for its application in dyeing processes. The following table summarizes its behavior in various solutions:
Solution Medium | Observed Behavior |
---|---|
Water | Partially soluble |
Hydrochloric Acid | Forms red-brown precipitation |
Concentrated Sulfuric Acid | Produces dark brown solution |
Diluted Sulfuric Acid | Forms yellow-brown precipitation |
Sodium Hydroxide Solution | Appears brown |
Sodium Sulfide Solution | Appears brown |
This solution behavior profile is particularly relevant for textile dyeing applications, where understanding the dye's interaction with various chemical environments is crucial for process optimization and color development .
Manufacturing Methods
The industrial synthesis of C.I.Sulphur Brown 6 follows a specific chemical pathway that determines its final properties and applications. The primary manufacturing method involves the reaction of 3,6-Dinitro-9H-carbazole with sodium polysulfide in a glycerol medium under heating conditions . This process represents a typical sulphur dye synthesis approach, where organic nitro compounds undergo transformation in the presence of polysulfides to create complex chromophoric structures.
Synthesis Reaction
The synthesis can be summarized as follows:
3,6-Dinitro-9H-carbazole + Sodium polysulfide → C.I.Sulphur Brown 6
This reaction occurs in glycerol, which serves as both a solvent and reaction medium, with elevated temperatures promoting the formation of the polysulfide linkages characteristic of sulphur dyes. The precise reaction conditions, including temperature profiles, reaction duration, and post-synthesis processing, are typically proprietary information maintained by manufacturing entities.
Industrial Applications and Uses
C.I.Sulphur Brown 6 finds principal application in the textile industry as a dyeing agent for various fiber types. While specific application data for this particular compound is limited in the search results, its classification as a sulphur dye indicates typical use patterns similar to related compounds like Sulphur Red 6.
Textile Dyeing Applications
As a sulphur dye, C.I.Sulphur Brown 6 is likely used for dyeing:
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Cotton fabrics
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Hemp materials
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Cellulosic fibers
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Blended textiles
The dyeing process typically involves solubilization of the dye in an alkaline sodium sulfide solution, which reduces the dye to its leuco form. The textile material is immersed in this solution, followed by oxidation that converts the dye back to its insoluble form within the fiber, providing good wash fastness.
Comparison with Related Sulphur Dyes
To provide context for understanding C.I.Sulphur Brown 6, a comparison with related sulphur dyes, particularly Sulphur Red 6 (C.I.53720), offers valuable insights into the broader family of these compounds.
Comparative Analysis with Sulphur Red 6
Property | C.I.Sulphur Brown 6 (C.I.53335) | C.I.Sulphur Red 6 (C.I.53720) |
---|---|---|
CAS Number | 1327-25-9 | 1327-85-1 |
Appearance | Brown powder | Purple-brown powder |
Water Solubility | Partially soluble | Partially soluble |
Behavior in Sodium Sulfide | Brown | Red-brown to brown |
Behavior in Concentrated H₂SO₄ | Dark brown solution | Dark blue-purple |
Precursor | 3,6-Dinitro-9H-carbazole | Not specified in search results |
Primary Applications | Textile dyeing | Cotton, hemp, viscose fiber dyeing |
This comparison demonstrates that while these compounds share certain characteristics typical of sulphur dyes, including limited water solubility and application in textile dyeing, they exhibit distinct chemical behaviors that reflect their different molecular structures .
Chemical Behavior and Stability
C.I.Sulphur Brown 6 demonstrates characteristic chemical behaviors that influence its application methods and stability in various environments. The compound's behavior in different chemical media provides insights into its molecular interactions and potential reaction mechanisms.
Reaction with Acids and Bases
In acidic environments, particularly in hydrochloric acid, C.I.Sulphur Brown 6 forms a red-brown precipitation, indicating protonation of key functional groups that reduces water solubility . When exposed to concentrated sulfuric acid, it forms a dark brown solution, but subsequent dilution causes yellow-brown precipitation as the changing pH environment affects the solubility equilibrium of the dye molecules.
In alkaline conditions, represented by sodium hydroxide solution, the dye maintains its brown appearance, suggesting relative stability in basic environments . This stability in alkaline media is significant for application processes that utilize basic conditions during dyeing operations.
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